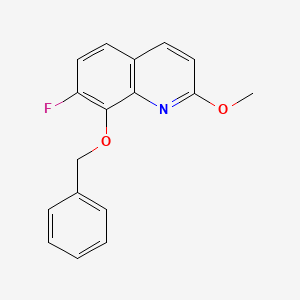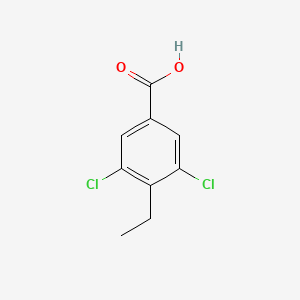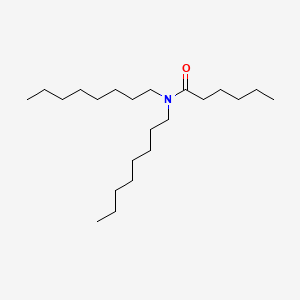
N,N-Dioctylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dioctylhexanamide is an organic compound with the molecular formula C22H45NO It is a type of amide, specifically a hexanamide, where the nitrogen atom is bonded to two octyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dioctylhexanamide can be synthesized through the reaction of hexanoyl chloride with dioctylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dioctylhexanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexanoic acid and dioctylamine.
Oxidation: Oxidizing agents can convert this compound to corresponding amides with higher oxidation states.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Hydrolysis: Hexanoic acid and dioctylamine.
Oxidation: Higher oxidation state amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Dioctylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dioctylhexanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylhexanamide
- N,N-Dioctylacetamide
- N,N-Dioctylformamide
Uniqueness
N,N-Dioctylhexanamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long octyl chains provide hydrophobic characteristics, making it suitable for applications requiring non-polar solvents or reagents.
Properties
CAS No. |
55334-54-8 |
|---|---|
Molecular Formula |
C22H45NO |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N,N-dioctylhexanamide |
InChI |
InChI=1S/C22H45NO/c1-4-7-10-12-14-17-20-23(22(24)19-16-9-6-3)21-18-15-13-11-8-5-2/h4-21H2,1-3H3 |
InChI Key |
WRJVSLJKWITHBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



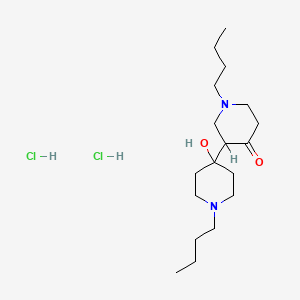
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
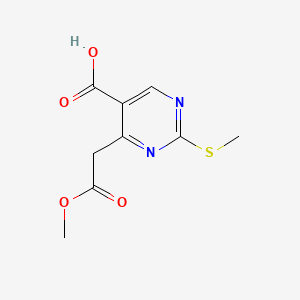
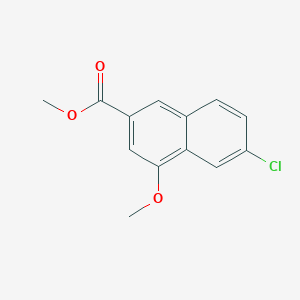
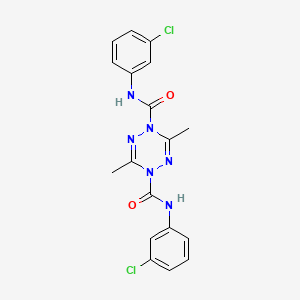

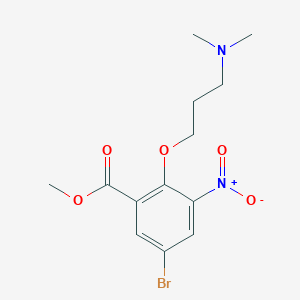

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
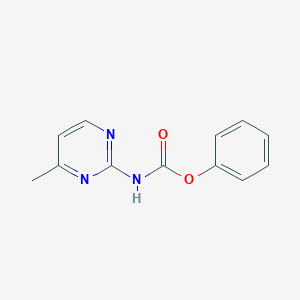
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)
